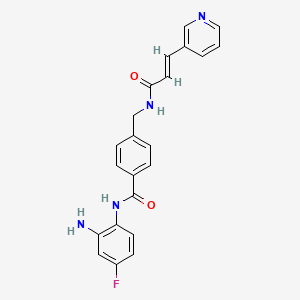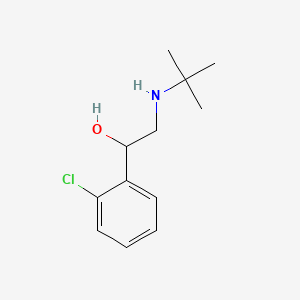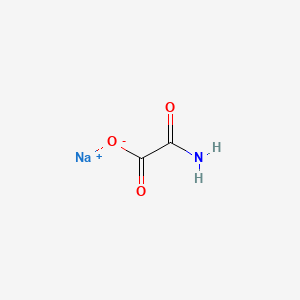
Sodium oxamate
Vue d'ensemble
Description
Sodium Oxamate, also known as Aminooxoacetic acid sodium salt, Oxalic acid monoamide sodium salt, or Oxamic acid sodium salt, is a structural analog of pyruvate . It is known to inhibit L (+)-lactate dehydrogenase and derail the entire gluconeogenic pathway . It has the ability to halt lactate production by inhibiting lactate dehydrogenase, effectively stopping the conversion process of pyruvate to lactate .
Molecular Structure Analysis
Sodium Oxamate has the molecular formula C2H2NNaO3 . Its molecular weight is 111.03 g/mol . The InChI string representation of Sodium Oxamate is InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium Oxamate has a molecular weight of 111.03 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 110.99323721 g/mol . The topological polar surface area is 83.2 Ų .Applications De Recherche Scientifique
Cancer Immunotherapy
Sodium Oxamate has been used in cancer immunotherapy. It has been found to enhance the efficacy of Anti-PD-1 treatment in a non-small cell lung cancer (NSCLC) humanized mouse model . The study found that both Sodium Oxamate and pembrolizumab monotherapy significantly delayed tumor growth, and combination therapy showed better results .
Inhibition of LDH-A
Sodium Oxamate is known to inhibit lactate dehydrogenase (LDH), specifically LDH-A . This inhibition reduces lactic acid production, which can promote the infiltration and activity of immune cells and turn tumors into hot tumors .
Sensitivity to Radiotherapy or Chemotherapy
Previous studies have reported that Sodium Oxamate can enhance the sensitivity of nasopharyngeal carcinoma and breast cancer to radiotherapy or chemotherapy .
Flow Injection Analysis
Sodium Oxamate has been used as one of the variables in flow injection analysis .
In Vitro Angiogenesis Assay
In the field of angiogenesis research, Sodium Oxamate has been used in in vitro angiogenesis assays .
Lactate Production
Sodium Oxamate has been used to confirm the stimulatory role of stearic acid on lactate dehydrogenase-mediated lactate production .
Fatty Acid Metabolism
Sodium Oxamate influences the fatty acid metabolism . It might be useful for the treatment of diabetes .
Inhibition of LDH-C4
Sodium Oxamate, an inhibitor of LDH-C4, prevented the AR induced by lysophosphatidylcholine (LPC) or NADH .
Mécanisme D'action
Target of Action
Sodium oxamate primarily targets lactate dehydrogenase (LDH) . LDH is an enzyme that catalyzes the conversion of lactate to pyruvate, a critical step in the glycolytic pathway. This enzyme plays a significant role in energy production within cells, particularly in conditions of low oxygen, where it facilitates anaerobic respiration .
Mode of Action
As a structural analog of pyruvate, sodium oxamate acts as a competitive inhibitor of LDH . It binds to the active site of the enzyme, preventing the binding of the substrate, pyruvate. This inhibition effectively halts the conversion process of pyruvate to lactate .
Biochemical Pathways
By inhibiting LDH, sodium oxamate impacts two key biochemical pathways: glycolysis and gluconeogenesis . In glycolysis, it prevents the formation of lactate from pyruvate, disrupting the pathway’s final step. In gluconeogenesis, the inhibition of LDH impedes the conversion of lactate back to pyruvate, a crucial step in glucose production .
Pharmacokinetics
For instance, treatment of sodium oxamate in db/db mice has been shown to improve glycemic control and insulin sensitivity .
Result of Action
The inhibition of LDH by sodium oxamate leads to a decrease in lactate production. This reduction has several effects at the molecular and cellular levels. For instance, it has been shown to delay tumor growth in non-small cell lung cancer (NSCLC) by increasing the infiltration of activated CD8+ T cells in the tumor . In db/db mice, it improved glycemic control and insulin sensitivity primarily via inhibition of tissue lactate production .
Action Environment
The action of sodium oxamate can be influenced by various environmental factors. For example, in the context of cancer, the tumor microenvironment, characterized by hypoxia and high lactate levels, can impact the efficacy of sodium oxamate . Additionally, the presence of other drugs can also influence its action. For instance, the combination of sodium oxamate with pembrolizumab, an anti-PD-1 treatment, has been shown to enhance therapeutic efficacy in NSCLC .
Safety and Hazards
Sodium Oxamate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If ingested or inhaled, medical attention should be sought .
Orientations Futures
Sodium Oxamate has been found to enhance the efficacy of CAR-T therapy against glioblastoma by suppressing ectonucleotidases and CCR8 lactylation . It has also been suggested that Sodium Oxamate could be a potential strategy to enhance CAR-T function in glioblastoma therapy . Another study suggests that Sodium Oxamate not only inhibits tumor growth at a high safe dose but also enhances the efficacy of pembrolizumab in Hu-PBMC-CDX mice .
Propriétés
IUPAC Name |
sodium;oxamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVZIJIQDCGIKI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060342 | |
| Record name | Sodium oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium oxamate | |
CAS RN |
565-73-1 | |
| Record name | Acetic acid, 2-amino-2-oxo-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-amino-2-oxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium oxamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




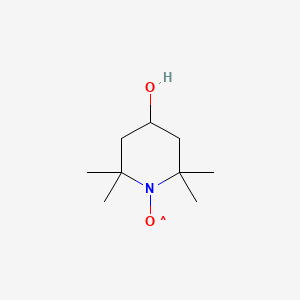
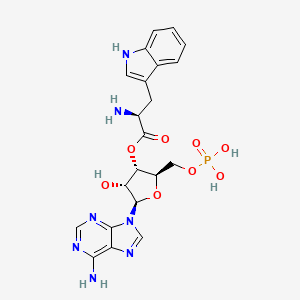

![2-[4-(2-Methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol](/img/structure/B1682026.png)
![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)

